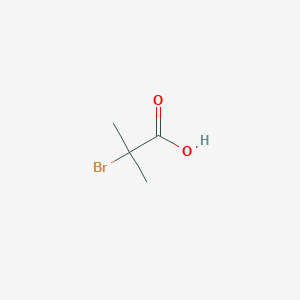
7-Déacétyl-7-O-hémisuccinyl-forskoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of forskolin derivatives involves regioselective modifications to introduce functional groups that alter its activity and solubility. For example, the synthesis of labeled and unlabeled 1-acetyl-7-deacetylforskolin has been achieved by acetylation of 7-deacetylforskolin, which aids in the study of forskolin's binding affinity and enzymatic stimulation properties in vitro (Sasaki et al., 1995).
Molecular Structure Analysis
The molecular structure of forskolin derivatives, including 7-Deacetyl-7-O-hemisuccinyl-Forskolin, plays a crucial role in their interaction with biological targets. Modifications at specific positions can significantly affect their ability to bind and activate or inhibit cellular enzymes such as adenylyl cyclase. Studies have shown that the presence or absence of acetyl groups at certain positions influences forskolin's binding and activity (Robbins et al., 1996).
Chemical Reactions and Properties
Forskolin derivatives undergo various chemical reactions that can modify their structure and, consequently, their pharmacological activity. For instance, the base-catalyzed hydrolysis of forskolin leads to the formation of 7-deacetyl forskolin, illustrating how forskolin's chemical properties can be altered under different conditions (Yamamura et al., 1991).
Physical Properties Analysis
The physical properties of forskolin derivatives, such as solubility and stability, are critical for their biological activity and potential therapeutic application. Research has shown that the incorporation of forskolin into lipid emulsions can significantly improve its stability, highlighting the importance of physical properties in drug formulation (Yamamura et al., 1991).
Chemical Properties Analysis
The chemical properties of forskolin derivatives, including 7-Deacetyl-7-O-hemisuccinyl-Forskolin, determine their reactivity and interaction with biological molecules. The regioselective acetylation of forskolin to produce specific derivatives illustrates the manipulation of chemical properties to achieve desired biological outcomes (Sasaki et al., 1996).
Applications De Recherche Scientifique
Activation de l'adénylate cyclase
7-Déacétyl-7-O-hémisuccinyl-forskoline est un dérivé hydrosoluble de la forskoline connu pour sa capacité à activer l'adénylate cyclase . Cette enzyme joue un rôle crucial dans la voie de signalisation de l'AMP cyclique (AMPc), qui est fondamentale pour de nombreux processus biologiques, notamment la communication cellulaire et l'action hormonale.
Développement de médicaments et purification
La structure du dérivé permet de le coupler à l'aminoéthyl-agarose via son ester N-hydroxysuccinimide, ce qui en fait un excellent candidat pour la préparation de supports et de sondes d'affinité . Cette application est particulièrement utile dans les processus de purification lors du développement de médicaments.
Mécanisme D'action
Target of Action
The primary target of 7-Deacetyl-7-O-hemisuccinyl-Forskolin is adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP), a second messenger molecule.
Mode of Action
7-Deacetyl-7-O-hemisuccinyl-Forskolin interacts with its target, adenylate cyclase, by activating it . This activation leads to an increase in the production of cAMP, which in turn triggers various downstream cellular responses.
Biochemical Pathways
The activation of adenylate cyclase and the subsequent increase in cAMP levels affect multiple biochemical pathways. One of the key pathways influenced is the cAMP-dependent protein kinase pathway . This pathway plays a crucial role in cellular signaling and regulation of metabolic processes.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
The activation of adenylate cyclase by 7-Deacetyl-7-O-hemisuccinyl-Forskolin leads to increased cAMP levels, which can have various molecular and cellular effects. For instance, it has been found to inhibit E-selectin gene transcription through the cAMP-dependent protein kinase pathway .
Propriétés
IUPAC Name |
4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOOYZVVOXRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399463 | |
| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83797-56-2 | |
| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




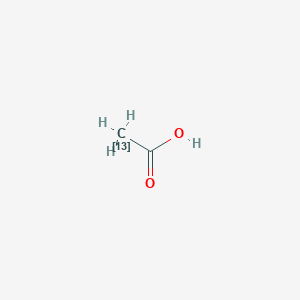

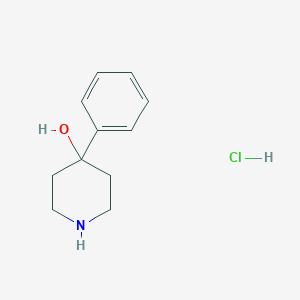


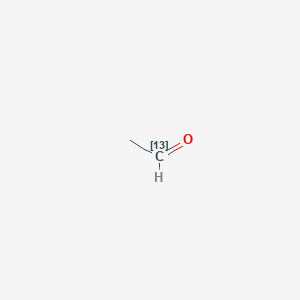
![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)

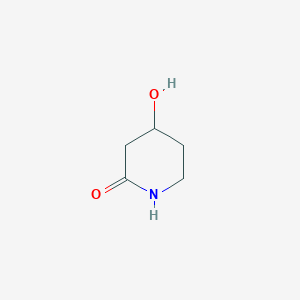
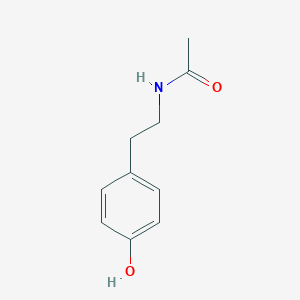
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
